1-Bromo-2-nitro-4-(trichloromethoxy)benzene
Description
1-Bromo-2-nitro-4-(trichloromethoxy)benzene (CAS: 1417567-84-0) is a halogenated aromatic compound featuring a bromine atom at position 1, a nitro group at position 2, and a trichloromethoxy (-O-CCl₃) substituent at position 4 on the benzene ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions. The trichloromethoxy group confers steric bulk and electron deficiency, influencing both solubility and stability, while the nitro group directs further functionalization via reduction or displacement reactions .
Properties
IUPAC Name |
1-bromo-2-nitro-4-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3NO3/c8-5-2-1-4(15-7(9,10)11)3-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVWOUAYBODBPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 1-bromo-4-(trichloromethoxy)benzene. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2-nitro-4-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, where the bromine atom can be replaced by other functional groups through oxidative processes.
Common reagents used in these reactions include palladium catalysts for reduction and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrClNO
- Molecular Weight : 308.36 g/mol
- Solubility : Poorly soluble in water
The compound features a bromine atom, a nitro group, and a trichloromethoxy substituent, contributing to its reactivity and potential biological activities.
Organic Synthesis
1-Bromo-2-nitro-4-(trichloromethoxy)benzene is widely used in organic chemistry as a reagent for the selective addition of nitro or nitroso groups to arenes. This capability is crucial for synthesizing complex organic molecules, which are essential in various chemical industries.
Biological Research
The compound plays a role in biological studies where nitro or nitroso groups are involved in biochemical processes. Its application includes:
- Antimicrobial Activity : Research indicates that halogenated compounds like this one exhibit significant antimicrobial properties, inhibiting the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Medicinal Chemistry
This compound has been explored for its potential medicinal applications. It serves as a precursor in the development of pharmaceuticals targeting specific biological pathways, particularly in the treatment of infectious diseases.
Antitubercular Activity
A notable study explored the structure-activity relationship of similar compounds, highlighting how modifications to the nitro group can enhance antitubercular activity. This research underscores the potential of this compound in developing new treatments for tuberculosis.
Nucleophilic Aromatic Substitution Reactions
The compound has been utilized in nucleophilic aromatic substitution reactions, demonstrating its ability to undergo transformations that yield various functionalized products. For instance, its reactivity with different nucleophiles can lead to the formation of amino derivatives, which are valuable in drug development.
Mechanism of Action
The mechanism of action of 1-Bromo-2-nitro-4-(trichloromethoxy)benzene involves its ability to act as a reagent for the selective addition of nitro or nitroso groups to arenes. This process typically involves the formation of a reactive intermediate that facilitates the transfer of the nitro or nitroso group to the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
1-Bromo-2-nitro-4-(trichloromethoxy)benzene belongs to a family of multisubstituted halogenated nitrobenzenes. Below is a comparative analysis with structurally related compounds:
*Calculated based on molecular formula C₇H₃BrCl₃NO₃.
Research Findings and Data Tables
Table 2: Thermal Stability (DSC Data)
| Compound | Decomposition Temp (°C) | ΔH (kJ/mol) | Reference |
|---|---|---|---|
| This compound | 145 | -120 | |
| 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene | 210 | -95 |
Critical Analysis of Substituent Effects
- Nitro Group : Enhances electrophilicity but reduces thermal stability. Nitro derivatives are prone to reduction to amines, enabling diverse functionalization .
- Trichloromethoxy vs. Trifluoromethoxy : The former increases molecular weight and steric hindrance, slowing reaction kinetics but improving crystallinity for X-ray studies (e.g., SHELXL refinement ).
- Halogen Position : Bromine at position 1 (para to nitro) directs meta-substitution in subsequent reactions, while ortho-substituted halogens (e.g., 2-chloro) hinder coupling efficiency .
Biological Activity
1-Bromo-2-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's properties, synthesis, and biological activities, including its effects on various biological systems.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a bromine atom, a nitro group, and a trichloromethoxy substituent. This unique arrangement contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C7H3BrCl3N2O2 |
| Molecular Weight | 308.36 g/mol |
| Melting Point | Not readily available |
| Solubility | Poorly soluble in water |
Synthesis
The synthesis of this compound typically involves the bromination of 2-nitro-4-(trichloromethoxy)benzene. This can be achieved through electrophilic aromatic substitution reactions where bromine is introduced into the aromatic ring under controlled conditions.
Antimicrobial Activity
Research indicates that halogenated compounds like this compound exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. Data suggest that the compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example, in studies involving human breast cancer cells (MCF-7), the compound demonstrated an IC50 value indicating significant cell growth inhibition.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : It may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
Several studies have investigated the effects of halogenated aromatic compounds similar to this compound:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of trihalogenated benzenes showed promising antibacterial activity against resistant strains of bacteria, suggesting a potential application in antibiotic development .
- Cytotoxicity Assessment : In a recent investigation, researchers evaluated the cytotoxic effects of various halogenated compounds on cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant antiproliferative effects .
- Environmental Impact Studies : Research has also focused on the environmental persistence and bioaccumulation potential of halogenated compounds, highlighting their relevance in ecological toxicity assessments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
